2-Morpholinobenzo[d]thiazole-5-carboxylic acid
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Overview
Description
2-Morpholinobenzo[d]thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a benzene ring and a morpholine group attached to the thiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholinobenzo[d]thiazole-5-carboxylic acid typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) to form 5-substituted benzo[d]thiazole-2-carboxylate . This intermediate is then reacted with morpholine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Morpholinobenzo[d]thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various substituted derivatives of the original compound.
Scientific Research Applications
2-Morpholinobenzo[d]thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Morpholinobenzo[d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-Morpholinobenzo[d]thiazole-5-carboxylic acid can be compared with other similar compounds, such as:
2-Aminothiazole: Known for its anticancer and antimicrobial activities.
Thiazole-5-carboxylic acid: Used in the synthesis of various biologically active molecules.
Pramipexole: Contains a 2-amino-thiazole moiety and is used in the treatment of Parkinson’s disease.
The uniqueness of this compound lies in its specific structure, which combines the thiazole ring with a morpholine group, potentially leading to unique biological activities and applications.
Properties
CAS No. |
1638696-02-2 |
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Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3S/c15-11(16)8-1-2-10-9(7-8)13-12(18-10)14-3-5-17-6-4-14/h1-2,7H,3-6H2,(H,15,16) |
InChI Key |
XPJQQBUMXVKPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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